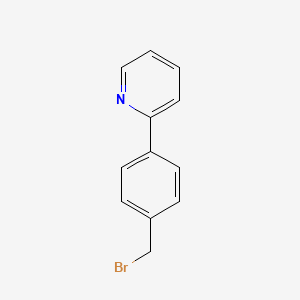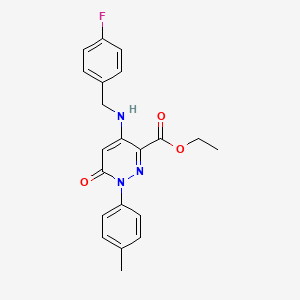
2-(4-Phenylphenyl)naphthalene
Descripción general
Descripción
2-(4-Phenylphenyl)naphthalene is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, which consists of two fused benzene rings.
Mecanismo De Acción
Target of Action
Naphthoquinones, a class of compounds that includes naphthalene derivatives, have been reported to exhibit anticancer action and other pharmacological properties
Mode of Action
The mode of action of 2-(4-Phenylphenyl)naphthalene is currently unknown. Naphthoquinones, which are structurally related, have been reported to exhibit various mechanisms of action, depending on their structural differences . It is plausible that this compound may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Naphthalene and its derivatives have been shown to enhance the biodegradation of phenanthrene by pseudomonas sp, suggesting that they may affect microbial metabolic pathways
Pharmacokinetics
Its metabolites are stable enough to travel through the circulation and impact the lung . Physiologically based pharmacokinetic (PBPK) models have been used to estimate internal doses of naphthalene . Similar studies could be conducted for this compound to understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given its structural similarity to naphthalene, it may exhibit similar effects, such as inducing respiratory tract toxicity . .
Análisis Bioquímico
Biochemical Properties
It is known that naphthalene and its derivatives, including 2-(4-Phenylphenyl)naphthalene, can interact with various enzymes and proteins .
Cellular Effects
It is known that naphthalene and its derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that naphthalene and its derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
Naphthalene and its derivatives are known to be involved in various metabolic pathways
Transport and Distribution
It is known that naphthalene and its derivatives can interact with various transporters or binding proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are generally mild and functional group tolerant .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Phenylphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones and reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, sulfonic acids, and nitro compounds.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives are common products.
Reduction Products: Dihydro derivatives are typically formed during reduction reactions.
Aplicaciones Científicas De Investigación
2-(4-Phenylphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparación Con Compuestos Similares
- 2-Phenylnaphthalene
- 1-Phenylnaphthalene
- 2,6-Diphenylnaphthalene
Comparison: 2-(4-Phenylphenyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to other similar compounds. For example, its extended conjugation and steric effects can influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
2-(4-phenylphenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTKCRFWOKREQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)




![2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2918378.png)
![2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2918379.png)

![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)
![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)

![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)
